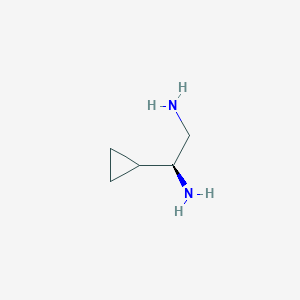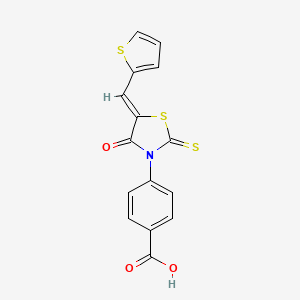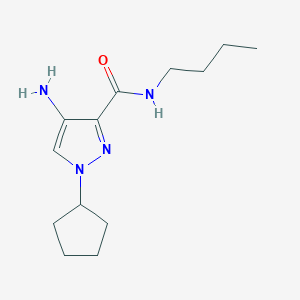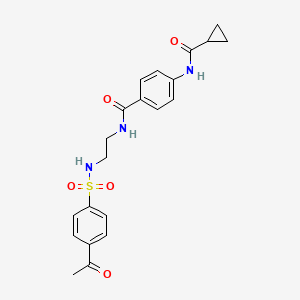
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" is a synthetic organic compound with diverse applications. This compound is notable for its structural complexity, featuring a unique combination of functional groups that contribute to its versatile chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of "N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" typically involves multi-step organic reactions. One common route starts with the preparation of the triazine core, followed by alkylation and sulfonation steps. The detailed reaction conditions include:
Triazine Core Formation: : This often involves the reaction of cyanuric chloride with dimethylamine and methoxy-containing reactants under controlled temperatures and solvents like acetone.
Alkylation Step: : Involves reacting the intermediate triazine compound with 4-(2,5-dioxopyrrolidin-1-yl)benzyl chloride in a polar aprotic solvent such as dimethylformamide (DMF).
Sulfonation: : The final step involves the sulfonation of the benzene ring, often using reagents such as chlorosulfonic acid or sulfur trioxide, under low temperatures to prevent decomposition.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving automated systems for precise control of reaction conditions, real-time monitoring, and solvent recycling techniques to minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" undergoes various types of chemical reactions:
Substitution Reactions: : Both nucleophilic and electrophilic substitution reactions occur at the benzene ring and triazine core.
Oxidation and Reduction: : The compound can undergo redox reactions, particularly at the sulfonamide and pyrrolidinone moieties.
Condensation Reactions: : These can occur under specific conditions involving reactive intermediates like imines or enolates.
Common Reagents and Conditions
Substitution: : Common reagents include sodium hydride for nucleophilic substitution and chlorinating agents like thionyl chloride for electrophilic reactions.
Oxidation: : Reagents like potassium permanganate or chromium trioxide are used.
Reduction: : Sodium borohydride or lithium aluminum hydride serve as reducing agents.
Major Products Formed
Substituted triazines, sulfonamides, and pyrrolidinones are the major products, varying based on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" finds applications across several fields:
Chemistry: : Used as a reagent in organic synthesis, particularly in the preparation of complex molecular architectures.
Biology: : Explored for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Applied in the development of novel materials, including polymers and advanced coatings.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: : It interacts with enzymes, proteins, and receptors, depending on the context of its application.
Pathways Involved: : Mechanisms often involve binding to active sites of enzymes, altering protein conformation and activity, or modulating signal transduction pathways in biological systems.
Vergleich Mit ähnlichen Verbindungen
"N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide" shares similarities with other triazine-based compounds and sulfonamides, such as:
Similar Compounds: : 2,4,6-tris(dimethylamino)-1,3,5-triazine, sulfadiazine, and 1,3,5-triazine-2,4,6-triamine.
Uniqueness: : Its unique structural combination of triazine, sulfonamide, and pyrrolidinone moieties sets it apart, contributing to its distinct chemical reactivity and biological properties.
And there you have it. Would you like to dive deeper into any of these sections?
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O5S/c1-22(2)16-19-13(20-17(21-16)28-3)10-18-29(26,27)12-6-4-11(5-7-12)23-14(24)8-9-15(23)25/h4-7,18H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVIBFPTCPSOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
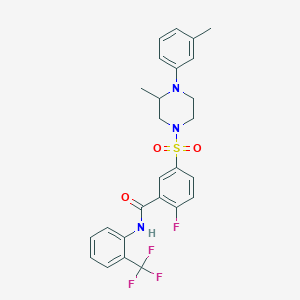
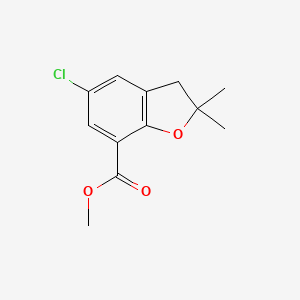
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2992612.png)
![N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B2992616.png)
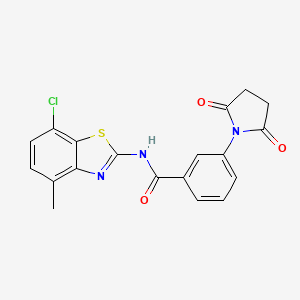

![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2992621.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2992622.png)
![5-((1-(indolin-1-yl)-1-oxobutan-2-yl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2992624.png)

